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Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate Documentation Hub

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  • Product: Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate
  • CAS: 78202-43-4

Core Science & Biosynthesis

Foundational

Exact Mass and Molecular Weight Analysis of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug development, pyrimidine derivatives serve as foundational pharmacophores for antiviral, antineoplastic, and immunomodulatory therapeutics. Methyl 5-methyl-2,4-dioxo-1H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, pyrimidine derivatives serve as foundational pharmacophores for antiviral, antineoplastic, and immunomodulatory therapeutics. Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate (CAS: 78202-43-4)—a highly functionalized analog structurally related to thymine and orotic acid—requires rigorous analytical characterization before integration into synthetic pipelines or biological assays.

This whitepaper provides an authoritative, in-depth guide to the exact mass and molecular weight profiling of this compound. By synthesizing fundamental physicochemical data with advanced High-Resolution Mass Spectrometry (HRMS) workflows, this document equips analytical scientists with self-validating protocols to ensure absolute structural integrity and data trustworthiness.

Structural and Physicochemical Profiling

Understanding the distinction between molecular weight (calculated using the abundance-weighted average of all naturally occurring isotopes) and exact mass (calculated using the mass of the most abundant isotope for each element) is critical. For precise stoichiometric formulations, molecular weight is used. However, for structural elucidation and distinguishing the target from isobaric impurities, the monoisotopic exact mass is the absolute standard[1].

The target compound, detailed in [2], possesses a pyrimidine core modified with a methyl group at the C5 position and a methyl ester at the C6 position.

Quantitative Data Summary
ParameterValueCausality / Analytical Significance
Chemical Formula C₇H₈N₂O₄Defines the elemental composition and double bond equivalent (DBE = 5).
Molecular Weight 184.15 g/mol Utilized for macroscopic stoichiometric calculations and bulk formulation[2].
Monoisotopic Exact Mass 184.0484 DaCritical for HRMS identification. Distinguishes the compound from isobaric interferences (e.g., C₈H₁₂N₂O₃, exact mass 184.0848).
[M+H]⁺ m/z 185.0562The primary target precursor ion in positive electrospray ionization (ESI+).
[M-H]⁻ m/z 183.0406The primary target precursor ion in negative electrospray ionization (ESI-).

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To achieve sub-2 ppm mass accuracy, the analytical workflow must be meticulously designed. The following protocol establishes a self-validating system where instrumental drift and matrix effects are actively neutralized.

Protocol 1: LC-HRMS Sample Preparation and Self-Validating Injection
  • Dilution & Matrix Matching : Dissolve 1.0 mg of the reference standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Causality: Methanol ensures the rapid dissolution of the polar pyrimidine core while remaining fully compatible with reverse-phase liquid chromatography.

  • Working Solution Preparation : Dilute the stock to 1 µg/mL using a 90:10 Water:Methanol mixture containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a potent proton donor, drastically enhancing the ionization efficiency for the[M+H]⁺ species in the ESI source.

  • Self-Validating Blank Injection : Inject a solvent blank (90:10 Water:Methanol + 0.1% FA) immediately prior to the sample.

    • Causality: This establishes a baseline and definitively proves that any subsequent signal at m/z 185.0562 is native to the sample, ruling out column carryover or system contamination.

  • Lock Mass Calibration : Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference sprayer during the run.

    • Causality: Real-time mass axis correction compensates for thermal or electronic instrumental drift, ensuring the exact mass measurement remains analytically unassailable.

LCHRMS A Sample Preparation (1 µg/mL, MeOH:H2O) B UHPLC Separation (C18, Gradient Elution) A->B C ESI Ionization (Positive/Negative Mode) B->C D Orbitrap Mass Analyzer (HRMS > 60k Resolution) C->D E Data Processing (Exact Mass: 184.0484 Da) D->E

LC-HRMS analytical workflow for exact mass determination.

Mechanistic Elucidation of MS/MS Fragmentation

While exact mass confirms the elemental formula, tandem mass spectrometry (MS/MS) is required to validate the structural connectivity. Pyrimidine derivatives exhibit highly characteristic fragmentation behaviors, primarily driven by the stability of the heterocyclic ring and the lability of peripheral functional groups[3].

Protocol 2: MS/MS Fragmentation and Structural Elucidation
  • Precursor Isolation : Isolate the [M+H]⁺ ion (m/z 185.0562) using a quadrupole isolation window of 1.0 Da.

    • Causality: A narrow isolation window prevents co-eluting isobaric contaminants from entering the collision cell, ensuring the resulting MS/MS spectra are purely derived from the target molecule.

  • Collision-Induced Dissociation (CID) : Apply a stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV.

    • Causality: Stepped collision energy is a self-optimizing technique. Low energy (20 eV) captures fragile peripheral cleavages (e.g., loss of the methyl ester), while high energy (40 eV) forces robust core cleavages (e.g., pyrimidine ring opening).

  • Isotopic Fidelity Scoring : Compare the theoretical isotopic distribution of the C₇H₈N₂O₄ formula against the empirical spectrum.

    • Causality: Validating the M+1 (m/z 186.0595, ~8% abundance due to ¹³C) and M+2 peaks ensures the absence of hidden co-eluting interferences.

Fragmentation Causality

Upon activation, the [M+H]⁺ precursor (m/z 185.0562) undergoes two primary competitive pathways:

  • Pathway A (Ester Cleavage) : The highly labile methyl ester group at C6 undergoes a neutral loss of Methanol (CH₃OH, 32.0262 Da), yielding a prominent fragment at m/z 153.0300 .

  • Pathway B (Retro-Diels-Alder) : Consistent with known [3], the 2,4-dioxo core undergoes a retro-Diels-Alder-like cleavage, resulting in the neutral loss of Isocyanic acid (HNCO, 43.0058 Da) to yield a fragment at m/z 142.0504 .

Fragmentation P Precursor Ion [M+H]+ m/z 185.0562 F1 Loss of CH3OH (-32 Da) m/z 153.0300 P->F1 Ester Cleavage F2 Loss of HNCO (-43 Da) m/z 142.0504 P->F2 Retro-Diels-Alder F3 Ring Cleavage m/z 110.0242 F1->F3 Ring Opening

Proposed MS/MS fragmentation pathways for the target pyrimidine derivative.

Quality Control and Self-Validating Systems (E-E-A-T)

To maintain absolute scientific integrity, any laboratory implementing this guide must adopt a self-validating Quality Control (QC) framework:

  • Mass Accuracy Thresholds : The exact mass of the [M+H]⁺ ion must fall within a strict ±3.0 ppm mass error window compared to the theoretical m/z of 185.0562. Any deviation beyond this threshold indicates either instrumental miscalibration or a structurally distinct impurity.

  • Orthogonal Validation : Mass spectrometry should not exist in a vacuum. The exact mass data must be orthogonally validated against ¹H-NMR and ¹³C-NMR spectroscopy to confirm the exact positioning of the methyl (C5) and methyl ester (C6) groups, as mass spectrometry alone cannot easily differentiate positional isomers on the pyrimidine ring.

By strictly adhering to exact mass calculations and the self-validating HRMS protocols outlined above, researchers can confidently verify the identity and purity of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate, ensuring downstream success in complex drug development workflows.

References

  • National Center for Biotechnology Information (PubChem). "1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid" (Reference for structural class exact mass properties). NIH. URL:[Link]

  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, Scientific & Academic Publishing, 2014. URL:[Link]

Sources

Exploratory

Mechanism of Action of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate In Vitro

Executive Summary Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate (commonly referred to as the methyl ester of 5-methylorotic acid, or methyl 5-methylorotate) is a lipophilic pyrimidine analog designed to interrupt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate (commonly referred to as the methyl ester of 5-methylorotic acid, or methyl 5-methylorotate) is a lipophilic pyrimidine analog designed to interrupt nucleotide metabolism. As a Senior Application Scientist, I approach this compound not merely as a static chemical, but as a dynamic biological tool. This technical guide deconstructs its in vitro mechanism of action, detailing its role as a cell-permeable prodrug that selectively targets Dihydroorotate Dehydrogenase (DHODH) , the critical gatekeeper of the de novo pyrimidine biosynthesis pathway.

Molecular Rationale: The Prodrug Strategy

To understand the in vitro efficacy of this compound, we must first analyze the causality behind its chemical structure. The parent pharmacophore, 5-methylorotic acid, possesses a highly polar carboxylic acid moiety (pKa ~2.5). In an in vitro cell culture model, this negative charge severely restricts passive diffusion across the hydrophobic phospholipid bilayer of the cell membrane.

By esterifying the carboxylate to a methyl ester (forming Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate), the molecule's LogP (lipophilicity) is significantly increased.

  • Cellular Entry: The uncharged methyl ester rapidly diffuses across the plasma membrane.

  • Intracellular Activation: Once in the cytoplasm, ubiquitous intracellular carboxylesterases (such as CES1 and CES2) hydrolyze the ester bond.

  • Ion Trapping: This cleavage releases the active, negatively charged 5-methylorotate anion, which is subsequently "trapped" inside the cell, creating a high localized concentration of the active inhibitor.

Core Mechanism: DHODH Target Engagement

The primary biochemical target of 5-methylorotate is Dihydroorotate Dehydrogenase (DHODH; EC 1.3.5.2) . DHODH is a flavin mononucleotide (FMN)-dependent enzyme localized to the inner mitochondrial membrane (in eukaryotes) or the cytoplasm (in certain kinetoplastid parasites). It catalyzes the only redox reaction in the de novo pyrimidine pathway: the oxidation of L-dihydroorotate (DHO) to orotate.

Because 5-methylorotate is a structural analog of the natural product (orotate), it functions as a potent competitive inhibitor of DHODH. By occupying the catalytic pocket, it prevents the binding and subsequent oxidation of DHO. This blockade starves the downstream enzymes—Orotate Phosphoribosyltransferase (OPRTase) and Orotidine 5'-phosphate decarboxylase (ODCase)—of their substrate, ultimately halting the synthesis of Uridine Monophosphate (UMP) .

Pathway DHO Dihydroorotate (Substrate) DHODH DHODH (Target Enzyme) DHO->DHODH ORO Orotate (Product) DHODH->ORO Oxidation UMP UMP Synthesis (Cell Survival) ORO->UMP OPRTase / ODCase Prodrug Methyl 5-methylorotate (Permeable Prodrug) Active 5-Methylorotate (Active Inhibitor) Prodrug->Active Intracellular Esterases Active->DHODH Competitive Inhibition

Figure 1: Mechanism of action of Methyl 5-methylorotate targeting the de novo pyrimidine pathway.

Quantitative Kinetic Profiling

The inhibitory potency of the active metabolite (5-methylorotate) has been well-documented, particularly in models exploiting pyrimidine starvation, such as kinetoplastid parasites (Trypanosoma brucei). The table below summarizes the kinetic parameters demonstrating its competitive nature against DHODH .

Compound (Active Form)Target EnzymeInhibition TypeKi Value (µM)Biological Implication
5-Methylorotate TbDHODHCompetitive8.8 µMHigh affinity for the active site; directly competes with DHO.
5-Aminoorotate (Reference)TbDHODHCompetitive57.0 µMWeaker affinity compared to the methylated derivative.
3,4-Dihydroxybenzoate (Reference)TbDHODHCompetitive58.0 µMAlternative scaffold, lower potency.

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action in vitro, we must employ orthogonal assays. A self-validating system requires internal controls to ensure that a negative result is due to a lack of biological activity, not an assay failure.

In Vitro DHODH Enzymatic Assay

Causality of Design: DHODH naturally uses ubiquinone as an electron acceptor. However, ubiquinone is highly hydrophobic and prone to precipitation in aqueous in vitro buffers. Therefore, we substitute it with 2,6-dichlorophenolindophenol (DCIP) , a soluble, colorimetric surrogate electron acceptor. As DHODH oxidizes DHO, DCIP is reduced, causing a measurable color shift from blue to colorless at 600 nm.

Step-by-Step Methodology:

  • Prodrug Pre-cleavage: Incubate 100 µM of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate with 1 U/mL of recombinant porcine liver esterase in assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100) for 30 minutes at 37°C to generate the active 5-methylorotate.

  • Enzyme Equilibration: Add 10 nM of recombinant DHODH to the reaction mix. Include a positive control well (using 10 µM Brequinar, a known DHODH inhibitor) and a vehicle control well (0.1% DMSO).

  • Reaction Initiation: Add 100 µM DCIP and varying concentrations of the substrate, L-dihydroorotate (10 µM to 500 µM).

  • Kinetic Monitoring: Immediately transfer the microplate to a spectrophotometer. Monitor the linear decrease in absorbance at 600 nm for 10 minutes at 25°C.

  • Data Synthesis: Plot the initial velocities (v0) against DHO concentrations using a Lineweaver-Burk plot. A competitive inhibitor will show an intersecting pattern on the Y-axis (Vmax remains unchanged, apparent Km increases).

Assay_Workflow S1 1. Prodrug Hydrolysis (Recombinant Esterase) S2 2. DHODH Incubation (Enzyme + Inhibitor) S1->S2 S3 3. Reaction Initiation (Add DHO + DCIP) S2->S3 S4 4. Kinetic Monitoring (Absorbance at 600 nm) S3->S4 S5 5. Data Synthesis (Lineweaver-Burk Plot) S4->S5

Figure 2: Self-validating in vitro workflow for quantifying DHODH competitive inhibition.

Intracellular Nucleotide Depletion Assay (LC-MS/MS)

Causality of Design: To prove that DHODH inhibition translates to phenotypic pathway blockade, we must measure the intracellular UMP pool. Standard C18 reverse-phase liquid chromatography fails here because nucleotides are highly polar and elute in the void volume. We must use Hydrophilic Interaction Liquid Chromatography (HILIC) to retain and separate UMP, UDP, and UTP.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., cancer cell lines or kinetoplastid cultures) at 1×106 cells/mL. Treat with the IC50 concentration of the methyl ester prodrug for 24 hours.

  • Metabolite Quenching: Rapidly wash cells with ice-cold PBS to halt metabolism. Extract intracellular metabolites using 80% cold methanol (-80°C). The cold temperature prevents enzymatic degradation of labile triphosphates.

  • Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins. Lyophilize the supernatant and reconstitute in HILIC mobile phase (acetonitrile/water with 10 mM ammonium acetate).

  • LC-MS/MS Analysis: Inject samples onto a HILIC column coupled to a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for UMP (m/z 323.0 → 96.9).

  • Validation: A successful blockade will show a >50% depletion in the UMP pool relative to the vehicle control, confirming that the in vitro enzymatic inhibition successfully translates to the cellular level.

Conclusion

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate is a highly engineered molecule that leverages a prodrug esterification strategy to bypass cellular permeability barriers. Upon intracellular activation to 5-methylorotate, it acts as a precise, competitive inhibitor of DHODH with a Ki of 8.8 µM. By starving the cell of essential pyrimidine precursors, it induces S-phase cell cycle arrest, making it a valuable mechanistic probe for studying nucleotide metabolism and a foundational scaffold for anti-parasitic and anti-neoplastic drug development.

References

  • Tiwari, J., & Dubey, V. K. (2018). Fresh insights into the pyrimidine metabolism in the trypanosomatids. Parasites & Vectors, 11(1), 87. Available at:[Link]

  • BRENDA Enzyme Database. Information on EC 1.3.5.2 - dihydroorotate dehydrogenase (quinone). Available at:[Link]

Foundational

mass spectrometry fragmentation pattern of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate Introduction Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate is a heterocyclic compound fe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate

Introduction

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrimidine-2,4-dione (uracil) core. This structural motif is central to numerous biologically significant molecules, including the nucleobase thymine, and is a key scaffold in medicinal chemistry and drug development.[1][2][3] The characterization of such molecules is fundamental to understanding their biological activity, metabolic fate, and purity. Mass spectrometry stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns.[1][3]

This technical guide provides a detailed examination of the predicted mass spectral fragmentation pathways for Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate under two common ionization techniques: high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI). By elucidating the characteristic cleavages of the pyrimidine ring and its ester and methyl substituents, this document serves as an authoritative resource for researchers engaged in the structural analysis of pyrimidine derivatives.

Molecular Structure and Physicochemical Properties

To predict fragmentation, we must first understand the molecule's structure and the lability of its chemical bonds.

  • Molecular Formula: C₇H₈N₂O₄

  • Molecular Weight: 184.15 g/mol

  • Core Structure: A 5-methyluracil (thymine) derivative, featuring two carbonyl groups (ketones) and two nitrogen atoms within a six-membered heterocyclic ring.

  • Key Functional Groups:

    • Pyrimidine-2,4-dione Ring: A relatively stable heterocyclic system, but susceptible to characteristic ring-opening and fragmentation reactions like the retro-Diels-Alder (RDA) reaction and neutral loss of isocyanic acid (HNCO).[4][5]

    • Methyl Ester (-COOCH₃) at C6: This group is prone to specific cleavages, including the loss of a methoxy radical (•OCH₃) or the entire methoxycarbonyl radical (•COOCH₃) in EI-MS, and the neutral loss of methanol (CH₃OH) in ESI-MS.[6][7]

    • Methyl Group (-CH₃) at C5: This substituent influences the electronic properties of the ring and can participate in rearrangement reactions.

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization is a high-energy ("hard") technique that typically operates at 70 eV, leading to the formation of a radical cation (M⁺•) and subsequent extensive fragmentation.[1][8] The resulting mass spectrum provides a detailed "fingerprint" of the molecule.

The primary fragmentation events for Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate are predicted to be initiated by cleavages at the labile ester group, followed by characteristic decompositions of the pyrimidine ring.

Key Predicted EI Fragmentation Pathways:

  • Alpha-Cleavage at the Ester: The most likely initial fragmentations involve the ester substituent.

    • Loss of a Methoxy Radical (•OCH₃): This is a highly favorable cleavage, resulting in a stable acylium ion.

      • [M]⁺• (m/z 184) → [M - OCH₃]⁺ (m/z 153)

    • Loss of the Methoxycarbonyl Radical (•COOCH₃): Cleavage of the C6-C(ester) bond.

      • [M]⁺• (m/z 184) → [M - COOCH₃]⁺ (m/z 125)

  • Ring Decomposition Pathways: The stable pyrimidine ring undergoes predictable cleavages, often after an initial loss from a substituent.[1]

    • Loss of Isocyanic Acid (HNCO): A hallmark fragmentation of the uracil nucleus. This can occur from the molecular ion or major fragments.

      • [M]⁺• (m/z 184) → [M - HNCO]⁺• (m/z 141)

      • [M - OCH₃]⁺ (m/z 153) → [M - OCH₃ - HNCO]⁺ (m/z 110)

    • Sequential Loss of Carbon Monoxide (CO): Following the initial loss of the methoxy radical, the resulting ion at m/z 153 can lose a molecule of CO from one of the ring carbonyls.

      • [M - OCH₃]⁺ (m/z 153) → [M - OCH₃ - CO]⁺ (m/z 125)

The following diagram illustrates the proposed major fragmentation pathways under Electron Ionization.

EI_Fragmentation M Molecular Ion (M⁺•) m/z 184 frag153 [M - •OCH₃]⁺ m/z 153 M->frag153 - •OCH₃ (31) frag125_A [M - •COOCH₃]⁺ m/z 125 M->frag125_A - •COOCH₃ (59) frag141 [M - HNCO]⁺• m/z 141 M->frag141 - HNCO (43) frag125_B [M - •OCH₃ - CO]⁺ m/z 125 frag153->frag125_B - CO (28) frag110 [M - •OCH₃ - HNCO]⁺ m/z 110 frag153->frag110 - HNCO (43)

Caption: Proposed EI fragmentation pathways for Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a "soft" ionization technique that generates protonated molecules, [M+H]⁺, with minimal initial fragmentation.[9][10] Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of a selected precursor ion (in this case, m/z 185) through collision-induced dissociation (CID).[11][12] The fragmentation of protonated species is highly dependent on the initial site of protonation, which is typically a basic nitrogen atom or a carbonyl oxygen.[9]

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Neutral Loss from the Ester Group:

    • Loss of Methanol (CH₃OH): This is a very common and energetically favorable fragmentation for protonated methyl esters.

      • [M+H]⁺ (m/z 185) → [M+H - CH₃OH]⁺ (m/z 153)

  • Neutral Loss from the Ring:

    • Loss of Water (H₂O): Elimination of water can occur following protonation of a carbonyl oxygen.

      • [M+H]⁺ (m/z 185) → [M+H - H₂O]⁺ (m/z 167)

    • Loss of Carbon Monoxide (CO): Following protonation, the ring structure can rearrange to eliminate a CO molecule.

      • [M+H]⁺ (m/z 185) → [M+H - CO]⁺ (m/z 157)

  • Sequential Fragmentations: The primary fragment ions can undergo further dissociation.

    • Sequential Loss of Methanol and Carbon Monoxide: A likely pathway involves the initial loss of methanol, followed by the loss of CO.

      • [M+H]⁺ (m/z 185) → [M+H - CH₃OH]⁺ (m/z 153) → [M+H - CH₃OH - CO]⁺ (m/z 125)

The diagram below outlines the predicted fragmentation cascade for the protonated molecule in ESI-MS/MS.

ESI_Fragmentation MH Protonated Molecule [M+H]⁺ m/z 185 frag153 [M+H - CH₃OH]⁺ m/z 153 MH->frag153 - CH₃OH (32) frag167 [M+H - H₂O]⁺ m/z 167 MH->frag167 - H₂O (18) frag157 [M+H - CO]⁺ m/z 157 MH->frag157 - CO (28) frag125 [M+H - CH₃OH - CO]⁺ m/z 125 frag153->frag125 - CO (28)

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate.

Summary of Predicted Key Fragment Ions

The following table summarizes the major diagnostic ions predicted to be observed in the mass spectra of the target compound.

m/z (Mass-to-Charge Ratio) Proposed Ion Formula Ionization Mode Proposed Fragmentation Pathway
185[C₇H₉N₂O₄]⁺ESIProtonated Molecule [M+H]⁺
184[C₇H₈N₂O₄]⁺•EIMolecular Ion [M]⁺•
167[C₇H₇N₂O₃]⁺ESI[M+H]⁺ - H₂O
157[C₆H₉N₂O₃]⁺ESI[M+H]⁺ - CO
153[C₆H₅N₂O₃]⁺EI / ESIEI: [M]⁺• - •OCH₃ ESI: [M+H]⁺ - CH₃OH
141[C₆H₅N₁O₄]⁺•EI[M]⁺• - HNCO
125[C₅H₅N₂O₂]⁺EI / ESIEI: [M]⁺• - •COOCH₃ or [M-•OCH₃]⁺ - CO ESI: [M+H-CH₃OH]⁺ - CO
110[C₅H₄N₁O₂]⁺EI[M-•OCH₃]⁺ - HNCO

Experimental Protocols

To validate the predicted fragmentation patterns, the following generalized protocols for gas and liquid chromatography-mass spectrometry are provided.

Protocol for GC-EI-MS Analysis

This method is suitable for analyzing the volatile, thermally stable compound under high-energy electron ionization.

Workflow Diagram:

GCMS_Workflow A Sample Preparation (Dissolve in Methanol/Ethyl Acetate) B GC Injection A->B C Chromatographic Separation B->C D EI Ionization (70 eV) C->D E Mass Analysis (Full Scan) D->E F Data Interpretation E->F

Caption: General experimental workflow for the GC-EI-MS analysis.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or ethyl acetate).

  • Gas Chromatograph (GC) Conditions:

    • Instrument: Agilent 8890 GC or equivalent.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer (MS) Conditions: [1]

    • Instrument: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Protocol for LC-ESI-MS/MS Analysis

This method is ideal for generating and fragmenting the protonated molecule to confirm neutral losses and fragmentation cascades.

Workflow Diagram:

LCMS_Workflow A Sample Preparation (Dissolve in Mobile Phase A) B LC Injection A->B C Chromatographic Separation B->C D ESI Ionization (Positive Mode) C->D E MS/MS Analysis (Precursor m/z 185) D->E F Data Interpretation E->F

Caption: General experimental workflow for the LC-ESI-MS/MS analysis.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of Mobile Phase A to create a 100 µg/mL stock. Further dilute to 1-10 µg/mL for analysis.

  • Liquid Chromatograph (LC) Conditions: [10]

    • Instrument: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometer (MS/MS) Conditions: [9][11]

    • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1: Scan for the precursor ion [M+H]⁺ at m/z 185.

    • Collision Gas: Argon.

    • Collision Energy: Ramp from 10-40 eV to observe the full fragmentation profile.

    • MS2: Scan for product ions in the range of m/z 50-200.

Conclusion

The mass spectral fragmentation of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate is dictated by the interplay between its stable pyrimidine core and its labile methyl ester substituent. Under high-energy EI-MS, the primary diagnostic ions are expected at m/z 153 ([M-OCH₃]⁺) and m/z 125, arising from cleavages of the ester group. In contrast, soft-ionization ESI-MS/MS analysis of the protonated molecule ([M+H]⁺, m/z 185) is predicted to be dominated by the neutral loss of methanol to produce a base peak at m/z 153. Understanding these distinct, method-dependent fragmentation pathways is crucial for the unambiguous structural confirmation of this compound and provides a predictive framework for the analysis of related pyrimidine-based molecules in pharmaceutical and metabolic research.

References

  • Falé, P. L., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed Central. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Allen, F., et al. (2016). Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. Analytical Chemistry. Available at: [Link]

  • Computational methods for processing and interpreting mass spectrometry-based metabolomics. PubMed Central. Available at: [Link]

  • Dizdaroglu, M. (1990). Gas chromatography-mass spectrometry of free radical-induced products of pyrimidines and purines in DNA. Methods in Enzymology. Available at: [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Science Publishing. Available at: [Link]

  • Bond, A., et al. (2006). Analysis of urinary nucleosides. V. Identification of urinary pyrimidine nucleosides by liquid chromatography/electrospray mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Marunaka, T., et al. (1978). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. University of Southampton. Available at: [Link]

  • Mass Spectra of β-Keto Esters. ResearchGate. Available at: [Link]

  • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing. Available at: [Link]

  • News in brief: GC-MS and pyrimidine metabolism. ACS.org. Available at: [Link]

  • Web-based application for in silico fragmentation. MS tools - EPFL. Available at: [Link]

  • Piekarski, D. G., et al. (2010). Fragmentation patterns of core-ionized thymine and 5-bromouracil. The Journal of Chemical Physics. Available at: [Link]

  • SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Briefings in Bioinformatics. Available at: [Link]

  • McLafferty Rearrangement. Cambridge University Press & Assessment. Available at: [Link]

  • Patterson, B. W., et al. (1995). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Kuhara, T., et al. (2001). Simple gas chromatographic-mass spectrometric procedure for diagnosing pyrimidine degradation defects for prevention of severe anticancer side effects. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Tandem mass spectrometry (MS/MS) molecular networking guided profiling of small molecules from Aquilaria sinensis (Lour.) Gilg leaves and their bioactivity evaluation. PubMed. Available at: [Link]

  • Mass spectrometry for analysis of purine and pyrimidine compounds. Request PDF. Available at: [Link]

  • Electron impact ionization of 5- and 6-chlorouracil: appearance energies. FTiMS. Available at: [Link]

  • ELECTRON IMPACT IONIZATION AND EXCITATION OF URACIL MOLECULES. National Academy of Sciences of Ukraine. Available at: [Link]

  • McLafferty rearrangement. Wikipedia. Available at: [Link]

  • Predicting Tandem Mass Spectra of Small Molecules Using Graph Embedding of Precursor-Product Ion Pair Graph. Analytical Chemistry. Available at: [Link]

  • Tandem mass spectrometry. Wikipedia. Available at: [Link]

  • McLafferty Rearrangement. Chemistry Steps. Available at: [Link]

  • Fragmentation mass spectrum of the nucleobase thymine at nominal mass... ResearchGate. Available at: [Link]

  • Photochemistry of aromatic N-heterocycles. IV. McLafferty rearrangement and type II photocleavage comparisons in a new system. 2-Substituted quinolines. Journal of the American Chemical Society. Available at: [Link]

  • Nelson, C. C., & McCloskey, J. A. (1992). Collision-induced dissociation of uracil and its derivatives. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Lecture 16: Tandem MS. University of Arizona. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

  • Frańska, M. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry. Available at: [Link]

  • Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry. Available at: [Link]

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. Available at: [Link]

  • Reaction energy profiles for thymine cation fragmentation. ResearchGate. Available at: [Link]

  • McLafferty Rearrangement: An overview. YouTube. Available at: [Link]

  • Tandem Mass Spectrometry (MS/MS). National High Magnetic Field Laboratory. Available at: [Link]

  • Study of Low Energy Electron-Impact Induced Ionization and Fragmentation of Uracil. Maynooth University Research Archive Library. Available at: [Link]

  • Collision-induced dissociation of uracil and its derivatives. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis. Analyst. Available at: [Link]

  • Fragmentation patterns of core-ionized thymine and 5-bromouracil. AIP Publishing. Available at: [Link]

  • Fragmentation of the [M + 73]⁺ ion from the methyl esters of... ResearchGate. Available at: [Link]

  • Studies in mass spectrometry. Part XII. Mass spectra of enamines. RSC Publishing. Available at: [Link]

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Request PDF. Available at: [Link]

  • Sources of thymidine and analogs fueling futile damage-repair cycles and ss-gap accumulation during thymine starvation in Escherichia coli. PubMed Central. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Methyl 5-Methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Executive Summary Pyrimidine-6-carboxylate derivatives are highly versatile scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Pyrimidine-6-carboxylate derivatives are highly versatile scaffolds in medicinal chemistry, frequently serving as precursors for modified nucleosides and selective inhibitors of dihydroorotate dehydrogenase (DHODH). This application note outlines a robust, two-phase synthetic protocol for generating Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate (also known as 5-methylorotic acid methyl ester). By employing a base-catalyzed cyclization followed by a thionyl chloride-mediated esterification, this self-validating workflow ensures high yield, stoichiometric control, and exceptional product purity.

Mechanistic Rationale & Pathway Design

To achieve technical accuracy and high reproducibility, the synthesis is divided into two distinct mechanistic phases:

  • Phase 1: Pyrimidine Core Construction. The synthesis begins with a base-catalyzed condensation between urea and diethyl 2-methyl-3-oxobutanedioate (diethyl methyloxalacetate)[1]. Sodium ethoxide is used to deprotonate the active methylene of the oxalacetate, facilitating a nucleophilic attack by the urea nitrogen. Subsequent intramolecular cyclization and acidification yield the stable 5-methylorotic acid core[2]. The biological and structural importance of this core is well-documented, particularly in studies involving pyrimidine biosynthesis and photochemical properties[3][4].

  • Phase 2: Anhydrous Esterification. Standard Fischer esterifications often suffer from poor equilibrium constants. To bypass this, we utilize thionyl chloride ( SOCl2​ ) in anhydrous methanol. SOCl2​ reacts with methanol to generate anhydrous HCl in situ. This not only acts as a potent acid catalyst but also transiently forms a highly reactive acyl chloride intermediate, driving the conversion of the carboxylic acid to the methyl ester to near completion.

Synthetic Workflow Visualization

SyntheticWorkflow Step1 Urea + Diethyl methyloxalacetate Step2 Cyclization (NaOEt / EtOH) Step1->Step2 Reflux 4h Step3 5-Methylorotic Acid (Intermediate) Step2->Step3 HCl (pH 2) Precipitation Step4 Esterification (SOCl2 / MeOH) Step3->Step4 0 °C to Reflux Step5 Methyl 5-methyl-2,4-dioxo- 1H-pyrimidine-6-carboxylate Step4->Step5 Crystallization

Fig 1: Two-step synthetic workflow for Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate.

Reagent & Material Matrix

Reagent / MaterialRole in SynthesisEquivalentsMolecular Weight
Urea Nitrogen source for pyrimidine ring1.0 eq60.06 g/mol
Diethyl methyloxalacetate Carbon backbone precursor1.0 eq202.20 g/mol
Sodium metal (in EtOH) Base generation (NaOEt)2.2 eq22.99 g/mol
Hydrochloric Acid (Conc.) Acidification / ProtonationExcess36.46 g/mol
5-Methylorotic Acid Intermediate Core1.0 eq170.12 g/mol
Thionyl Chloride ( SOCl2​ ) Catalyst / Activating Agent2.0 eq118.97 g/mol
Anhydrous Methanol Solvent & Nucleophile10 Vol32.04 g/mol

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the 5-Methylorotic Acid Core
  • Preparation of Base: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Under an inert nitrogen atmosphere, add 200 mL of absolute ethanol. Slowly add sodium metal (2.2 eq) in small pieces to generate sodium ethoxide in situ.

  • Condensation: Once the sodium is fully dissolved and the solution returns to room temperature, add urea (1.0 eq) followed by diethyl methyloxalacetate (1.0 eq)[1].

  • Cyclization: Heat the reaction mixture to reflux for 4 hours. Causality Note: The solution will transition into a thick, pale-yellow suspension as the insoluble sodium salt of the pyrimidine derivative precipitates, driving the reaction forward.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dissolve the resulting residue in minimal distilled water.

  • Acidification (Self-Validation Checkpoint 1): Slowly add concentrated HCl until the solution reaches pH 2. The sudden, voluminous precipitation of a white solid confirms the successful protonation of the carboxylate to form 5-methylorotic acid.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with ice-cold water to remove residual salts, and dry overnight under high vacuum[2].

Phase 2: Thionyl Chloride-Mediated Esterification
  • Suspension: In a clean, oven-dried 250 mL round-bottom flask, suspend the synthesized 5-methylorotic acid (1.0 eq) in anhydrous methanol (10 volumes relative to mass).

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Dropwise, add thionyl chloride (2.0 eq) over 15 minutes.

    • Causality Note: SOCl2​ reacts exothermically with methanol. Adding it at 0 °C controls the exotherm while generating the anhydrous HCl required to catalyze the nucleophilic acyl substitution.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 12 hours.

  • Monitoring (Self-Validation Checkpoint 2): As the reaction progresses, the opaque suspension of the carboxylic acid will gradually clarify into a transparent solution, visually confirming the conversion to the highly soluble methyl ester. Verify completion via TLC (DCM:MeOH 9:1).

  • Workup: Concentrate the mixture in vacuo to remove excess methanol and HCl . Resuspend the crude residue in 50 mL of cold water and neutralize to pH 7 using saturated aqueous NaHCO3​ .

  • Final Isolation: Filter the resulting white crystalline solid, wash with cold water, and dry under vacuum to yield pure Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compounds, orthogonal analytical verification should match the following expected parameters:

Parameter5-Methylorotic Acid (Intermediate)Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate
Appearance White to off-white powderWhite crystalline solid
Expected Yield 75 - 82%85 - 90%
TLC ( Rf​ ) (DCM:MeOH 9:1) 0.05 (Stays at baseline)0.45 - 0.55
ESI-MS ( [M−H]− ) m/z 169.1m/z 183.1
1H NMR (DMSO- d6​ ) δ 11.2 (s, 1H, NH), 10.8 (s, 1H, NH), 1.8 (s, 3H, CH3​ ) δ 11.3 (s, 1H, NH), 10.9 (s, 1H, NH), 3.8 (s, 3H, OCH3​ ) , 1.8 (s, 3H, CH3​ )

Note: The appearance of the sharp singlet at ~3.8 ppm in the 1H NMR spectrum is the definitive marker of successful methyl esterification.

Sources

Application

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate as a precursor in pyrimidine drug discovery

Application Note: Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate as a Privileged Scaffold in Drug Discovery Introduction & Mechanistic Rationale In contemporary medicinal chemistry, the pyrimidine-2,4-dione (uraci...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate as a Privileged Scaffold in Drug Discovery

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, the pyrimidine-2,4-dione (uracil/thymine) core is recognized as a privileged pharmacophore due to its structural resemblance to natural nucleobases. This structural mimicry allows derivatives to seamlessly intercalate into the active sites of viral polymerases, kinases, and DNA repair enzymes 1.

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate (CAS: 78202-43-4) is a highly versatile building block that offers three distinct vectors for structural diversification:

  • The 2,4-Dioxo System: Acts as a robust hydrogen-bond donor/acceptor network, critical for anchoring the molecule within enzyme hinge regions (e.g., interacting with Ser904 and Gly863 in PARP-1) 2.

  • The 5-Methyl Group: Provides a crucial hydrophobic anchor. Structure-activity relationship (SAR) studies on tetrahydropyrido[4,3-d]pyrimidine-2,4-diones demonstrate that hydrophobic substituents at this position dramatically enhance cellular permeability and target affinity 3.

  • The 6-Carboxylate Ester: Serves as a reactive electrophilic handle. It can be directly converted into pyrimidine-6-carboxamides—potent inverse agonists for the CB2 cannabinoid receptor 4—or utilized in annulation reactions to generate fused bicyclic systems like pyrano[2,3-d]pyrimidines 2.

Divergent Synthetic Pathways

Pathways Precursor Methyl 5-methyl-2,4-dioxo- 1H-pyrimidine-6-carboxylate Alkylation N1/N3 Alkylation (Base, R-X) Precursor->Alkylation Amidation Ester Aminolysis/Amidation (Amines, Heat/Coupling) Precursor->Amidation Cyclization Annulation/Cyclization (Bifunctional Reagents) Precursor->Cyclization HIV HEPT Analogues (HIV-1 RT Inhibitors) Alkylation->HIV CB2 Pyrimidine-6-carboxamides (CB2 Ligands) Amidation->CB2 PARP Fused Bicyclic Pyrimidines (PARP-1 Inhibitors) Cyclization->PARP

Divergent synthetic pathways of the pyrimidine-6-carboxylate scaffold.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Synthesis of NNRTI Precursors)

Causality & Expert Insight: The N1-proton of the thymine core has a pKa of ~9.86, making it significantly more acidic than the N3-proton (pKa ~13.96) 5. This differential acidity allows for regioselective N1-alkylation using a mild base ( K2​CO3​ ). However, once N1 is alkylated, the N3-proton's acidity increases sharply (pKa drops to ~9.71) 5. To prevent unwanted N1,N3-dialkylation, strict stoichiometric control and low temperatures during the electrophile addition are mandatory. Alternatively, transient silylation using HMDS/TMSCl can be employed to exclusively direct alkylation 6.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add anhydrous K2​CO3​ (1.2 eq). Stir the suspension at room temperature for 30 minutes under an argon atmosphere to pre-form the N1-anion.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add the desired alkyl halide (1.05 eq). Self-Validation: The slight excess (0.05 eq) ensures complete conversion while mitigating the risk of N3-dialkylation.

  • Reaction Monitoring: Allow the mixture to slowly warm to room temperature. Monitor via TLC (eluent: DCM/MeOH 9:1). The N1-alkylated product will appear as a higher Rf spot compared to the highly polar precursor.

  • Workup: Quench the reaction with ice water (3x volume of DMF). Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to completely remove residual DMF.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Saponification and Amide Coupling (Synthesis of Carboxamide Libraries)

Causality & Expert Insight: Direct aminolysis of the methyl ester is often sluggish due to the electron-rich nature of the pyrimidine ring, which deactivates the carbonyl carbon. A two-step saponification-coupling sequence is preferred. LiOH is selected over NaOH/KOH because it is milder and highly soluble in THF/H2O mixtures, preventing base-catalyzed ring opening of the pyrimidine-2,4-dione core—a known degradation pathway under harsh basic conditions.

Workflow Step1 Ester Hydrolysis (LiOH, THF/H2O) Step2 Acid Activation (EDCI, HOBt) Step1->Step2 Step3 Amine Addition (R-NH2, DIPEA) Step2->Step3 Step4 Aqueous Workup (EtOAc/H2O) Step3->Step4 Step5 Purification (Flash Silica) Step4->Step5

Workflow for the saponification and amide coupling of the pyrimidine ester.

Step-by-Step Methodology:

  • Saponification: Dissolve the precursor in a 3:1 mixture of THF/H2O (0.5 M). Add LiOH⋅H2​O (1.5 eq) and stir at room temperature for 4 hours.

  • Acidification & Precipitation: Self-Validation: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 3-4. The free 6-carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

  • Activation: Suspend the dried carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir for 15 minutes to form the active OBt-ester.

  • Coupling: Add the corresponding primary or secondary amine (1.2 eq). Stir at room temperature for 12-18 hours.

  • Workup & Purification: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ , concentrate, and purify via flash silica chromatography.

Quantitative Data: Target Efficacy of Derived Scaffolds

The versatility of the pyrimidine-2,4-dione-6-carboxylate scaffold is validated by the potent biological activities of its downstream derivatives across multiple therapeutic areas.

Scaffold DerivativePrimary TargetEfficacy / IC₅₀Reference
Pyrano[2,3-d]pyrimidine-2,4-dione (Cmpd S7) PARP-1 (Anticancer) 3.61±0.15 nMAbd El-sattar et al. 2
3′-Pyrimidinyl isoxazolidine (Cmpd 6c) HIV-1 RT (Antiviral)Low NanomolarMDPI 1
Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione AKT/ERK (PC-3 cells)Potent Growth InhibitionSun et al. 3
Pyrimidine-2,4-dione derivative SARS-CoV-2 MproHigh Antiviral EfficacyRao et al. 7

References

  • Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors Source: MDPI (Molecules) URL:[Link]

  • Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity Source: RSC Advances URL:[Link]

  • Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect Source: ResearchGate (Bioorganic Chemistry) URL:[Link]

  • Discovery of 7-Oxopyrazolo[1,5-a]pyrimidine-6-carboxamides as Potent and Selective CB2 Cannabinoid Receptor Inverse Agonists Source: Journal of Medicinal Chemistry URL:[Link]

  • Alkylation of thymine with 1,2-dibromoethane Source: ResearchGate URL:[Link]

  • Synthesis and Surface Structure of Thymine-Functionalized, Self-Assembled Monolayer-Protected Gold Nanoparticles Source: Langmuir (ACS Publications) URL:[Link]

Sources

Method

Application Note: Solvation and Handling Protocols for Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate in Cell-Based Assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: In vitro cell culture assays, metabolic profiling, and pyrimidine biosynthesis modulation. Introduction & Biological Context...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: In vitro cell culture assays, metabolic profiling, and pyrimidine biosynthesis modulation.

Introduction & Biological Context

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate (CAS: 78202-43-4) is a synthetic pyrimidine-2,4-dione derivative, structurally analogous to 5-methylorotic acid methyl ester[1]. In cellular metabolism, endogenous orotic acid is a critical intermediate in the de novo pyrimidine biosynthesis pathway, serving as the primary substrate for UMP synthase (UMPS) following its generation by dihydroorotate dehydrogenase (DHODH)[2].

Because structural analogs of orotic acid can act as competitive modulators or inhibitors of these enzymes, they are frequently utilized in oncology and virology research to deplete intracellular pyrimidine pools[3]. However, the physical chemistry of pyrimidine-2,4-diones presents distinct challenges for in vitro assay preparation. This application note details the physicochemical rationale, validated solvation protocols, and quality control measures required to successfully administer this compound to cultured cells without inducing solvent-mediated cytotoxicity.

Physicochemical Profiling & Solvation Rationale

Quantitative Properties

To ensure precise molarity in downstream assays, the fundamental properties of the compound must dictate the solvation strategy.

PropertyValueExperimental Implication
Chemical Name Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylateTarget specificity in pyrimidine pathways.
CAS Number 78202-43-4Verification of reagent identity[1].
Molecular Formula C₇H₈N₂O₄-
Molecular Weight 184.15 g/mol 18.42 mg is required per 1 mL for a 100 mM stock.
Aqueous Solubility Very Low / InsolubleRequires an aprotic organic vehicle (DMSO).
The Causality of Solvation Dynamics

Why DMSO? The pyrimidine-2,4-dione ring contains strong hydrogen bond donors (N-H) and acceptors (C=O). In a solid state, these molecules form a highly stable, tightly packed crystalline lattice that water cannot easily penetrate. Dimethyl sulfoxide (DMSO) is required as the primary vehicle because its highly polar, aprotic nature effectively disrupts these intermolecular hydrogen bonds, allowing the molecules to solvate.

The Moisture Threat: DMSO is highly hygroscopic. Moisture-contaminated DMSO drastically reduces the solubility of hydrophobic pyrimidine derivatives, leading to premature precipitation[4]. Therefore, only freshly opened, anhydrous DMSO (≥99.9% purity) should be used.

Experimental Protocols

Phase 1: Preparation of a 50 mM Master Stock Solution

Note: Dissolution of crystalline pyrimidines is an endothermic process. Mechanical and thermal energy are required to overcome the initial activation barrier.

  • Equilibration: Allow the lyophilized compound vial to reach room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh exactly 9.21 mg of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate.

  • Solvation: Add 1.0 mL of anhydrous DMSO directly to the powder.

  • Energy Input: Vortex the vial vigorously for 60 seconds. Follow immediately with water-bath sonication at 37°C for 5–10 minutes until the solution appears visually clear.

  • Self-Validating QC Step: To validate complete dissolution, centrifuge the stock solution at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible microscopic pellet confirms that the compound is fully dissolved in a true solution, rather than suspended as a micro-emulsion.

  • Storage: Aliquot the 50 mM stock into single-use amber vials (to prevent photo-degradation) and store at -80°C. Avoid repeated freeze-thaw cycles.

Phase 2: Working Solution & Cell Treatment

The Causality of Cytotoxicity: DMSO can cause lipid bilayer disruption, altered morphology, and cell death at high concentrations[5]. The final DMSO concentration in the culture well must remain ≤0.1% (v/v) .

  • Media Pre-warming: Warm the complete cell culture media to 37°C. Rationale: Cold media decreases the solubility threshold, causing instantaneous precipitation of the compound.

  • Intermediate Dilution: Dilute the 50 mM stock 1:50 in pre-warmed media to create a 1 mM intermediate solution (2% DMSO).

  • Final Administration (Dropwise Method): Dilute the 1 mM intermediate solution further into the final assay plates. Crucial Step: Add the intermediate solution dropwise while gently swirling the culture plate. Rationale: Rapid injection creates localized zones of supersaturation where the rapid diffusion of DMSO into water leaves the hydrophobic compound behind, causing it to "crash out" into microcrystals.

Workflow and Biological Visualizations

Workflow Powder Compound Powder (CAS: 78202-43-4) Stock 50 mM Stock (Vortex & Sonicate) Powder->Stock Add DMSO Anhydrous DMSO (Vehicle) DMSO->Stock Add QC QC: Centrifuge (10,000 x g) Stock->QC Validate Final Final Assay Solution (≤0.1% DMSO) QC->Final Dropwise Dilution Media Pre-warmed Media (37°C) Media->Final Base

Fig 1. Workflow for the preparation and validation of compound stock and final assay solutions.

Pathway DHO Dihydroorotate (DHO) DHODH DHODH (Enzyme) DHO->DHODH Orotate Orotate (Endogenous Substrate) DHODH->Orotate Oxidation UMPS UMPS / OPRT (Enzyme) Orotate->UMPS OMP Orotidine 5'-monophosphate (OMP) UMPS->OMP + PRPP Analog Methyl 5-methyl-2,4-dioxo- 1H-pyrimidine-6-carboxylate Analog->UMPS Competitive Modulation

Fig 2. De novo pyrimidine biosynthesis pathway highlighting the putative interaction site of the analog.

Quality Control & Troubleshooting

Experimental IssueDiagnostic CauseCorrective Action
Cloudiness in Stock Solution Endothermic barrier not overcome, or moisture in DMSO[4].Ensure DMSO is anhydrous. Sonicate at 37°C for an additional 10 minutes.
Precipitate in Culture Media Localized supersaturation ("crashing out").Ensure media is pre-warmed to 37°C. Use the dropwise addition method with gentle agitation.
High Background Cell Death DMSO toxicity exceeding cellular tolerance[5].Verify that the final DMSO concentration is strictly ≤0.1%. Always run a vehicle-only control (0.1% DMSO) to establish a baseline.
Loss of Compound Efficacy Photo-degradation or repeated freeze-thaw cycles.Store stocks in single-use amber aliquots at -80°C. Discard unused thawed portions.

References

  • [1] Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate, min 97%. Calpaclab. URL:[Link]

  • [2] Role of pH in Regulating Cancer Pyrimidine Synthesis. PubMed Central (PMC) - NIH. URL:[Link]

  • [3] Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. PubMed Central (PMC) - NIH. URL:[Link]

Sources

Application

The Strategic Utility of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate in Modern Organic Synthesis

Introduction: In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic deployment of highly functionalized heterocyclic scaffolds is of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic deployment of highly functionalized heterocyclic scaffolds is of paramount importance. Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate, a derivative of the naturally occurring nucleobase thymine, has emerged as a versatile and valuable building block. Its densely functionalized core, featuring multiple sites for chemical modification, offers a gateway to a diverse array of complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and synthetic applications of this key pyrimidine derivative, emphasizing the chemical principles that underpin its reactivity and utility.

Physicochemical Properties and Safety Considerations

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate, also known as methyl 5-methyluracil-6-carboxylate, is typically a solid at room temperature. A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate

PropertyValue
IUPAC Name Methyl 5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylate
Synonyms Methyl 5-methyluracil-6-carboxylate
CAS Number 6298-00-6
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in methanol and ethanol.

Synthesis of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate

The most common and efficient method for the synthesis of the 2,4-dioxo-1H-pyrimidine core is the Biginelli reaction, a one-pot multicomponent condensation.[2] This reaction offers a straightforward route to dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines if desired. For the synthesis of the title compound, a variation of this classical reaction is employed.

Protocol 1: Synthesis via Biginelli-type Condensation

This protocol is adapted from established procedures for the synthesis of structurally similar pyrimidine-5-carboxylates.[2][3][4]

Reaction Scheme:

Biginelli_Reaction cluster_reactants Reactants cluster_products Product Urea Urea Catalyst Catalyst Urea->Catalyst + Acid Catalyst (e.g., HCl, p-TsOH) + Solvent (e.g., Ethanol) + Heat Methyl_Acetoacetate Methyl Acetoacetate Methyl_Acetoacetate->Catalyst + Acid Catalyst (e.g., HCl, p-TsOH) + Solvent (e.g., Ethanol) + Heat Methyl_Pyruvate Methyl Pyruvate Methyl_Pyruvate->Catalyst + Acid Catalyst (e.g., HCl, p-TsOH) + Solvent (e.g., Ethanol) + Heat Product Methyl 5-methyl-2,4-dioxo-1H- pyrimidine-6-carboxylate Catalyst->Product

Figure 1: General scheme for the synthesis of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate.

Materials:

  • Urea

  • Methyl 2-methyl-3-oxobutanoate (or a mixture of methyl acetoacetate and a methylating agent)

  • An appropriate acid catalyst (e.g., concentrated HCl, p-toluenesulfonic acid)

  • Ethanol (or another suitable solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add urea (1.0 equivalent) and methyl 2-methyl-3-oxobutanoate (1.0 equivalent) in ethanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or 0.1 equivalents of p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • Multicomponent Reaction: The Biginelli reaction is chosen for its atom economy and operational simplicity, allowing for the rapid construction of the complex pyrimidine core in a single step.

  • Acid Catalysis: The acid catalyst is crucial for activating the carbonyl groups of the ketoester and for facilitating the cyclization and dehydration steps of the reaction mechanism.

  • Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and allows for heating to reflux to drive the reaction to completion.

  • Work-up: The choice of work-up procedure (precipitation or chromatography) depends on the purity of the crude product. Recrystallization is often sufficient for obtaining a high-purity product.

Applications in Organic Synthesis

The synthetic utility of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate stems from the reactivity of its various functional groups: the N-H groups of the uracil ring, the methyl ester, and the C5-methyl group.

Derivatization of the Uracil Nitrogen Atoms (N1 and N3)

The N1 and N3 positions of the uracil ring are nucleophilic and can be readily alkylated or acylated, providing a straightforward method for introducing diverse substituents.

Protocol 2: N-Alkylation

This protocol is based on general procedures for the N-alkylation of uracil derivatives.[5][6]

Reaction Scheme:

N_Alkylation Reactant Methyl 5-methyl-2,4-dioxo-1H- pyrimidine-6-carboxylate Product N-Alkyl/Aryl Derivative Reactant->Product + Alkyl/Aryl Halide (R-X) + Base (e.g., K₂CO₃, NaH) + Solvent (e.g., DMF, Acetonitrile)

Figure 2: General scheme for the N-alkylation of the title compound.

Materials:

  • Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate

  • Alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a solution of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate (1.0 equivalent) in anhydrous DMF, add a base (e.g., K₂CO₃, 1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Base: A base is required to deprotonate the acidic N-H protons of the uracil ring, generating a more nucleophilic species that can react with the electrophilic alkyl halide. The choice of base depends on the desired reactivity, with stronger bases like NaH leading to faster reactions.

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Regioselectivity: Alkylation can occur at both N1 and N3 positions. The regioselectivity can often be controlled by the choice of base, solvent, and reaction temperature. In many cases, a mixture of N1 and N3 alkylated products, as well as the N1,N3-dialkylated product, may be obtained.[6]

Modification of the Ester Group

The methyl ester at the C6 position is a versatile handle for further functionalization. It can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol.

Protocol 3: Saponification to the Carboxylic Acid

Reaction Scheme:

Saponification Reactant Methyl 5-methyl-2,4-dioxo-1H- pyrimidine-6-carboxylate Product 5-Methyl-2,4-dioxo-1H- pyrimidine-6-carboxylic acid Reactant->Product + Base (e.g., NaOH, LiOH) + Solvent (e.g., H₂O/MeOH) + Acidic Work-up

Figure 3: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

Procedure:

  • Dissolve Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate (1.0 equivalent) in a mixture of methanol and water.

  • Add an aqueous solution of a strong base (e.g., NaOH or LiOH, 1.5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and acidify with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 4: Amide Formation

The resulting carboxylic acid can be coupled with various amines to form amides, a common structural motif in pharmaceuticals.

Reaction Scheme:

Amide_Formation Reactant 5-Methyl-2,4-dioxo-1H- pyrimidine-6-carboxylic acid Product Amide Derivative Reactant->Product + Amine (R-NH₂) + Coupling Agent (e.g., HATU, EDC) + Base (e.g., DIPEA) + Solvent (e.g., DMF)

Figure 4: Amide bond formation from the carboxylic acid derivative.

Procedure:

  • To a solution of 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid (1.0 equivalent) in anhydrous DMF, add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with a weak acid solution, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Decarboxylation Reactions

The carboxylic acid or ester group at the C6 position can be removed under certain conditions, leading to the corresponding 6-unsubstituted 5-methyluracil (thymine). This can be a useful transformation for accessing thymine analogs. The Krapcho decarboxylation is a well-established method for the decarboxylation of esters bearing an electron-withdrawing group in the β-position, which is analogous to the C5-position in this pyrimidine system.[7]

Protocol 5: Krapcho-type Decarboxylation

Reaction Scheme:

Decarboxylation Reactant Methyl 5-methyl-2,4-dioxo-1H- pyrimidine-6-carboxylate Product 5-Methylpyrimidine-2,4(1H,3H)-dione (Thymine) Reactant->Product + Salt (e.g., LiCl, NaCl) + Wet DMSO + Heat

Figure 5: Decarboxylation to form thymine.

Procedure:

  • To a solution of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate (1.0 equivalent) in wet DMSO, add a salt such as lithium chloride (2.0 equivalents).

  • Heat the reaction mixture to a high temperature (typically >150 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the chloride ion on the methyl group of the ester in an Sₙ2 fashion. The resulting carboxylate then undergoes decarboxylation, driven by the formation of a stable carbanion at the C6 position, which is subsequently protonated by the water in the wet DMSO.[7]

Conclusion

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis via a Biginelli-type condensation and the presence of multiple reactive sites allow for a wide range of chemical transformations. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in academia and industry, enabling the efficient synthesis of novel and complex molecules with potential applications in drug discovery and materials science. The strategic manipulation of this pyrimidine scaffold will undoubtedly continue to contribute to advancements in these fields.

References

  • Krapcho, A. P. Krapcho decarboxylation. Wikipedia. [Link]

  • Liu, Q. et al. Methyl 6-Methyl-4-(4-iodophenyl)
  • Synthesis of substituted uracil derivatives at N1 and N3 positions. ResearchGate. (2024). [Link]

  • Zhang, Z. L. et al. The benzoylation of 6-methyluracil and 5-nitro-6-methyluracil. Chinese Chemical Letters16, 287-290 (2005).
  • Halim, E. et al. Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journal of Scientific and Industrial Research59, 223-230 (2024).
  • Bukane, A. R. & Jagdale, B. S. DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Journal of Advanced Chemical Sciences7, 717-720 (2021).

Sources

Method

Application Note: Preparation and Execution of In Vitro Assays Using Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate

Mechanistic Rationale & Prodrug Causality Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate is a lipophilic methyl ester derivative of [1]. In the study of de novo pyrimidine biosynthesis, targeting the enzyme[2] is...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Prodrug Causality

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate is a lipophilic methyl ester derivative of [1]. In the study of de novo pyrimidine biosynthesis, targeting the enzyme[2] is a primary strategy for developing immunosuppressive and antineoplastic agents. The free acid form, 5-methylorotic acid, is a well-documented competitive inhibitor of DHODH, with foundational studies demonstrating its ability to inhibit the bacterial enzyme by 63% at 6 mM concentrations[3][4]. The biochemical characterization of this interaction was first established in early studies of[5].

The Causality of Esterification: Free carboxylic acids like 5-methylorotic acid exhibit poor plasma membrane permeability due to their negative ionization at physiological pH. By utilizing the methyl ester (Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate), researchers employ a highly effective "prodrug" strategy. The esterification masks the negative charge, facilitating rapid passive diffusion across the lipid bilayer. Once intracellular, ubiquitous non-specific esterases hydrolyze the ester bond, liberating the active 5-methylorotic acid. This causality-driven design ensures high intracellular concentrations of the active inhibitor while preventing premature extracellular degradation.

Pathway Visualization

Pathway Prodrug Methyl 5-methyl-2,4-dioxo- 1H-pyrimidine-6-carboxylate (Prodrug) Active 5-Methylorotic Acid (Active Inhibitor) Prodrug->Active Intracellular Esterases DHODH DHODH Enzyme (EC 1.3.1.15) Active->DHODH Competitive Inhibition DHO Dihydroorotate (DHO) DHO->DHODH OA Orotate (OA) UMP Uridine Monophosphate (UMP) OA->UMP OPRT / ODCase DHODH->OA Oxidation

De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition by 5-methylorotic acid.

Reagent Preparation and Storage

To maintain the integrity of the self-validating assay system, the compound must be handled to prevent premature hydrolysis.

  • Solubilization: Dissolve Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Causality: Aqueous buffers will cause spontaneous, slow hydrolysis of the methyl ester. Using anhydrous DMSO ensures the compound remains in its cell-permeable prodrug form until it actively encounters intracellular esterases.

  • Storage: Aliquot the 10 mM stock into single-use vials and store at -20°C in a desiccator. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: Cell-Free DHODH Inhibition Assay (DCIP Coupled)

Note: Because this is a cell-free system lacking endogenous esterases, the prodrug will be inactive unless the system is deliberately supplemented. This establishes a self-validating control for prodrug integrity.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 1 mM KCN, and 0.1 mM 2,6-dichloroindophenol (DCIP).

  • Enzyme & Esterase Addition: Add recombinant DHODH enzyme (10 nM final) and Porcine Liver Esterase (PLE, 1 Unit/mL). Causality: The PLE is strictly required to cleave the methyl ester and liberate the active 5-methylorotic acid in vitro.

  • Compound Incubation: Add serial dilutions of the compound (0.1 µM to 100 µM) and incubate at room temperature for 15 minutes to allow for ester hydrolysis and DHODH binding.

  • Reaction Initiation: Initiate the reaction by adding 1 mM Dihydroorotate (DHO) and 1 mM Coenzyme Q10 (ubiquinone).

  • Readout: Monitor the decrease in absorbance at 600 nm continuously for 10 minutes. The reduction of DCIP (blue to colorless) is directly proportional to DHODH activity.

Protocol B: Cell-Based Pyrimidine Starvation and Uridine Rescue

This protocol uses a self-validating "rescue" mechanism. If the compound's cytotoxicity is genuinely due to on-target DHODH inhibition, exogenous uridine will bypass the blockade via the salvage pathway, restoring cell viability.

  • Cell Seeding: Seed target cancer cells (e.g., A549) at 2,000 cells/well in a 96-well plate using standard DMEM + 10% FBS. Incubate overnight at 37°C.

  • Compound Treatment: Prepare a 10-point serial dilution of the compound in standard media (final DMSO concentration <0.5%).

  • Uridine Rescue (The Validation Step): To a parallel set of wells, add the same compound dilutions plus 50 µM exogenous Uridine.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.

Workflow Visualization

Workflow S1 1. Solubilization in Anhydrous DMSO S2 2. Serial Dilution (Avoid Aqueous Prep) S1->S2 S3 3. Cell Incubation (+/- Uridine Rescue) S2->S3 S4 4. Viability Readout (e.g., CellTiter-Glo) S3->S4 S5 5. IC50 & Target Validation Analysis S4->S5

Step-by-step experimental workflow for cell-based pyrimidine starvation and rescue assays.

Data Presentation: Expected Assay Metrics

The following table summarizes the anticipated quantitative data, demonstrating how the experimental design validates the mechanism of action.

Assay TypeConditionExpected IC₅₀ RangeMechanistic Interpretation
Cell-Free (DHODH) No Esterase Added>100 µMProdrug remains intact; no direct enzyme inhibition occurs.
Cell-Free (DHODH) + Porcine Liver Esterase1 - 10 µMEster is hydrolyzed to active 5-methylorotic acid; target is engaged.
Cell-Based (A549) Standard Media5 - 20 µMIntracellular hydrolysis leads to pyrimidine starvation and cell death.
Cell-Based (A549) + 50 µM Exogenous Uridine>100 µMSalvage pathway bypasses DHODH; validates on-target specificity.

References

  • PubChem. (2025). 5-Methylorotic acid | C6H6N2O4 | CID 77612. National Center for Biotechnology Information.[Link]

  • BRENDA Enzyme Database. Information on EC 1.3.1.15 - dihydroorotate dehydrogenase (NADP+).[Link]

  • Udaka, S., & Vennesland, B. (1962). Properties of triphosphopyridine nucleotide-linked dihydroorotic dehydrogenase. Journal of Biological Chemistry, 237(6), 2018-2024.[Link]

  • Wikipedia Contributors. (2025). Orotate reductase (NADPH). Wikipedia, The Free Encyclopedia.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Storage of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate

Welcome to the technical support resource for Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound during storage and handling. Maintaining the purity of your starting material is paramount for reproducible and reliable experimental outcomes. This document provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and validated protocols for storage and analysis.

Section 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the fundamental aspects of storing and handling Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate, focusing on the chemical principles that govern its stability.

Q1: What are the primary chemical liabilities of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate that can lead to degradation during storage?

A1: The structure of this compound, a derivative of the pyrimidine core common in nucleic acids, possesses several reactive sites susceptible to degradation.[1][2] The primary pathways for thermal degradation are often intertwined with other chemical processes that are accelerated by heat:

  • Hydrolysis: The methyl ester group (-COOCH₃) is the most significant liability. It is susceptible to both acid and base-catalyzed hydrolysis, which cleaves the ester bond to form the corresponding carboxylic acid and methanol. This process is significantly accelerated by the presence of moisture and elevated temperatures.[1][3]

  • Oxidative Degradation: The pyrimidine ring and its methyl substituent can be susceptible to oxidation from atmospheric oxygen, especially when catalyzed by heat, light, or trace metal impurities.[4] This can lead to a variety of oxidized byproducts, compromising sample purity.

  • Photodegradation: Pyrimidine derivatives are often sensitive to UV and visible light.[5][6] Exposure can induce photochemical reactions, leading to ring opening, dimerization, or other structural changes. This degradation is exacerbated at higher temperatures.

  • Decarboxylation: While the stability of the carboxylate group at the 6-position is greater than at other positions, decarboxylation (loss of CO₂) can potentially occur under high thermal stress, particularly if the ester has first been hydrolyzed to a carboxylic acid.[7]

Q2: What are the ideal storage conditions for ensuring the long-term stability of the solid compound?

A2: To mitigate the degradation pathways described above, stringent storage conditions are necessary. For optimal long-term stability, the solid compound should be stored at -20°C in a tightly sealed container, protected from light .[3][6]

  • Temperature (-20°C): Reduces the kinetic rate of all chemical degradation reactions.

  • Tightly Sealed Container: Prevents the ingress of atmospheric moisture, which is critical for preventing hydrolysis.

  • Protection from Light: Using an amber vial or storing the container in a dark location prevents photodegradation.[3]

  • Inert Atmosphere (Recommended): For maximum stability, especially for reference standards or long-term archival, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is advisable to eliminate the risk of oxidation.[3]

Q3: I am observing inconsistent results in my experiments. Could this be related to compound degradation?

A3: Absolutely. Degradation of your starting material is a common cause of experimental irreproducibility. If the compound degrades, its effective concentration decreases, and the resulting degradation products can interfere with your assay, either by inhibiting, activating, or competing with the parent compound.[3] The first troubleshooting step should always be to verify the purity of your compound using an appropriate analytical method like HPLC.[3][8]

Q4: Can I store Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate in a stock solution?

A4: Storing this compound in solution for extended periods is generally not recommended as it can significantly accelerate degradation, particularly hydrolysis.[3] If you must prepare a stock solution, follow these guidelines:

  • Use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF).

  • Prepare small aliquots to avoid repeated freeze-thaw cycles.

  • Store solutions at -80°C in tightly sealed vials with minimal headspace.

  • The stability in your chosen solvent system should be experimentally verified if the solution is to be stored for more than a few days.[3]

Q5: What analytical techniques are best for assessing the purity and detecting degradation products?

A5: The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity. For identifying the structure of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[3][9]

Section 2: Troubleshooting Guide for Stability Issues

IssuePossible CauseRecommended Action
Unexpected or Inconsistent Experimental Results Degradation of the compound leading to lower active concentration or interference from degradation products.1. Verify the purity of your current sample using HPLC (see Protocol 3.2).[3] 2. If purity is below your required specification (e.g., <98%), obtain a fresh, high-purity batch. 3. Strictly adhere to the recommended storage and handling procedures outlined in Protocol 3.1.
Change in Physical Appearance (e.g., color change from white to yellow/brown, clumping) Significant degradation due to exposure to light, moisture, or elevated temperatures.1. The sample is compromised and should be discarded. Do not use it for experiments. 2. Review your storage protocol. Ensure future samples are stored in a dark, dry, and cold environment (ideally -20°C).[6] 3. Use a desiccator for short-term storage at room temperature before weighing to minimize moisture exposure.[3]
Precipitation or Color Change in a Stock Solution Compound degradation, poor solubility, or reaction with the solvent.1. Discard the solution and prepare it fresh. 2. Ensure the solvent is anhydrous and high-purity. 3. If storing in solution is necessary, perform a preliminary stability test by analyzing the solution by HPLC after 24-48 hours at the intended storage temperature.

Section 3: Experimental Protocols for Stability Management

These protocols provide a self-validating system to ensure the integrity of your compound.

Protocol 3.1: Recommended Storage and Handling Workflow

This workflow minimizes exposure to detrimental environmental conditions.

  • Receival: Upon receiving the compound, immediately inspect the container for an intact seal.

  • Initial Storage: Place the sealed container in a -20°C, dark environment.

  • Aliquoting: If you will be using small amounts over time, it is best to aliquot the solid material into smaller, single-use vials under a dry, inert atmosphere (a glove box is ideal). This prevents repeated exposure of the bulk material to ambient air and moisture.

  • Weighing: Allow the vial to warm to room temperature in a desiccator for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Resealing and Storage: After weighing, purge the vial with an inert gas (e.g., argon), seal it tightly, and promptly return it to -20°C storage.

G A Receive Compound B Inspect Seal A->B C Store at -20°C in Dark B->C D Aliquot into Single-Use Vials (Optional, Recommended) C->D E Equilibrate in Desiccator C->E For Use D->E F Weigh for Experiment E->F G Purge with Inert Gas F->G H Return to -20°C Storage G->H

Protocol 3.2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework. The specific column and mobile phase may require optimization.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by a UV scan of the compound (typically 254 nm or 280 nm).

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or Acetonitrile) at approximately 1 mg/mL.

    • Dilute this stock solution with the mobile phase to a final concentration of ~50 µg/mL.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Run a gradient elution, for example: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Data Interpretation:

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks (Area % method). A pure sample should show a single major peak. The appearance of new, smaller peaks indicates the presence of degradation products.

Protocol 3.3: Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the compound's liabilities and for developing a stability-indicating analytical method.[6]

  • Prepare Stock Solutions: Prepare a 1 mg/mL solution of the compound in a 50:50 Acetonitrile:Water mixture.

  • Set Up Stress Conditions: Aliquot the stock solution into separate vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[3]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[3]

    • Thermal Degradation (in solution): Reflux the stock solution at 60°C for 24 hours.[3]

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.[3]

    • Control: Keep one vial of the stock solution at 4°C, protected from light.

  • Analysis: After the incubation period, neutralize the acidic and basic samples, then dilute all samples to an appropriate concentration and analyze by HPLC as described in Protocol 3.2.

  • Evaluation: Compare the chromatograms from the stressed samples to the control. Significant degradation under a specific condition confirms the compound's susceptibility to that pathway. The HPLC method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.

Section 4: Data Summaries and Visualizations

Table 1: Recommended Storage Conditions Summary
ConditionTemperatureAtmosphereLight ConditionExpected Stability
Long-Term Storage -20°CSealed (Inert Gas Recommended)Protected from Light≥ 2 years
Short-Term Storage 2-8°CSealed / DesiccatedProtected from Light< 6 months
Working Solution -80°CSealed (Anhydrous Solvent)Protected from LightStability should be verified
Diagram 1: Primary Degradation Pathways

G cluster_main Methyl 5-methyl-2,4-dioxo-1H- pyrimidine-6-carboxylate A Parent Compound B Carboxylic Acid Derivative + Methanol A->B Hydrolysis (H₂O, H⁺/OH⁻, Heat) C Oxidized Byproducts A->C Oxidation (O₂, Heat) D Photodegradation Products (e.g., Dimers, Ring-Opened) A->D Photodegradation (UV/Visible Light, hν)

References

  • Canadian Science Publishing. Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Canadian Journal of Chemistry. [Link]

  • PMC. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]

  • Loba Chemie. PYRIMIDINE 99% MSDS. [Link]

  • RSC Publishing. Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C: Organic. [Link]

  • PMC. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]

  • Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • PMC. Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society. [Link]

  • PMC. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry. [Link]

  • Science.gov. pyrimidine degradation pathway: Topics by Science.gov. [Link]

  • ACS Publications. Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (PDF) Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[3][4][10]triazole[1,5-c]quinazolines: physicо-chemical properties and the hypoglycemic activity of the compounds synthesized. [Link]

  • PMC. Influence of the Photodegradation of Azathioprine on DNA and Cells. International Journal of Molecular Sciences. [Link]

  • eGyanKosh. DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • ResearchGate. Determination of 5-methyl-2 '-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection | Request PDF. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate Extraction

Welcome to the Technical Support Center for the extraction and purification of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate (also known as methyl thymine-6-carboxylate or 5-methylorotic acid methyl ester). This...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate (also known as methyl thymine-6-carboxylate or 5-methylorotic acid methyl ester). This guide is engineered for researchers, analytical scientists, and drug development professionals to troubleshoot side reactions, minimize impurities, and optimize extraction yields.

Mechanistic Overview of Side Reactions

Understanding the intrinsic reactivity of the pyrimidine-2,4-dione core is critical. The electron-deficient nature of the pyrimidine ring makes the 6-carboxylate highly susceptible to specific degradation pathways under non-ideal extraction conditions[1].

G A Precursor Mixture (5-Methylorotic Acid) B Methyl 5-methyl-2,4-dioxo- 1H-pyrimidine-6-carboxylate (Target Product) A->B Esterification (Controlled) E N1/N3-Methylated Adducts (Alkylation Impurity) A->E Excess Methylating Agent (High pH) C 5-Methyluracil (Thymine) (Decarboxylation Impurity) B->C Heat + Acid (-CO2) D 5-Methylorotic Acid (Hydrolysis Impurity) B->D High pH / H2O (+H2O)

Primary degradation and side-reaction pathways during extraction and esterification.

Troubleshooting FAQs

Q1: Why am I seeing high levels of 5-methyluracil (thymine) in my final extract? Cause: Thermal decarboxylation. Pyrimidine-6-carboxylic acids and their esters are prone to losing the carboxylate group (-CO2) when subjected to heat, particularly in acidic aqueous environments[2]. The electron-withdrawing nature of the pyrimidine ring stabilizes the resulting intermediate, facilitating this loss. Solution: Maintain extraction and concentration temperatures strictly below 40°C. Do not use strong mineral acids (e.g., HCl, H2SO4) during the aqueous workup; instead, use mild organic acids like acetic acid or weak buffers to adjust pH.

Q2: My ester is reverting to the free acid (5-methylorotic acid) during aqueous workup. How do I prevent this? Cause: Base-catalyzed ester hydrolysis. The methyl ester at the C6 position is highly electrophilic. If the aqueous phase pH exceeds 7.5 during neutralization or washing, hydroxide ions rapidly attack the carbonyl carbon, cleaving the ester back to the highly water-soluble 5-methylorotic acid[3]. Solution: Quench the reaction and maintain the aqueous phase at a slightly acidic pH (5.5–6.5). Avoid strong bases like NaOH or KOH; use NaHCO3 or phosphate buffers for neutralization.

Q3: LC-MS analysis shows +14 Da and +28 Da mass shifts. What are these impurities? Cause: N-alkylation (Over-methylation). The N1 and N3 protons of the pyrimidine-2,4-dione ring have pKa values of approximately 9–10. If the esterification or extraction environment is basic in the presence of methylating agents (like methyl iodide or dimethyl sulfate), these nitrogens deprotonate and undergo irreversible N-methylation[4]. Solution: Ensure strict stoichiometric control of the methylating agent. If using Fischer esterification (MeOH/H+), this side reaction is avoided. If using alkyl halides, tightly control the pH to keep the pyrimidine nitrogens protonated.

Q4: The yield during solvent extraction is extremely low. How can I improve the partition coefficient? Cause: High aqueous solubility. The pyrimidine-2,4-dione core forms strong hydrogen bonds with water, making extraction into non-polar solvents (like hexane or toluene) highly inefficient. Solution: Utilize moderately polar, water-immiscible solvents such as Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF). Implement a "salting-out" technique by saturating the aqueous phase with NaCl to drive the organic compound into the organic layer[3].

Optimized Extraction Protocol

This self-validating protocol is designed to minimize thermal and pH-induced degradation while maximizing the partition coefficient of the target ester.

Workflow N1 1. Reaction Quenching Cool to <10°C N2 2. pH Adjustment Buffer to pH 5.5 - 6.5 N1->N2 N3 3. Salting Out Add NaCl to saturation N2->N3 N4 4. Organic Extraction Use EtOAc / 2-MeTHF N3->N4 N5 5. Organic Phase Wash Cold Brine Wash N4->N5 N6 6. Concentration Evaporate <40°C N5->N6

Step-by-step optimized extraction workflow for maximum yield and purity.

Step-by-Step Methodology:
  • Reaction Quenching: Immediately cool the reaction mixture to <10°C using an ice bath to halt any further kinetic side reactions.

  • pH Adjustment: Carefully adjust the pH of the mixture to 5.5–6.5 using a pre-chilled 0.5 M Sodium Bicarbonate (NaHCO3) solution. Crucial: Do not allow localized pH spikes above 7.5 to prevent ester hydrolysis.

  • Salting Out: Add solid Sodium Chloride (NaCl) to the aqueous mixture until saturation is reached. This disrupts the hydration sphere around the pyrimidine core.

  • Organic Extraction: Extract the aqueous phase 3 times with equal volumes of cold Ethyl Acetate (EtOAc) or 2-MeTHF. Ensure vigorous mixing to overcome mass transfer limitations.

  • Washing: Wash the combined organic layers once with a minimal volume of cold brine (saturated NaCl) to remove residual water-soluble impurities (e.g., unreacted urea or malic acid derivatives).

  • Drying & Concentration: Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4). Filter and concentrate under reduced pressure (rotary evaporation) with the water bath set strictly below 40°C to prevent decarboxylation to thymine.

Quantitative Data Summary: Extraction Optimization

The following table summarizes the causal relationship between extraction parameters and the resulting impurity profiles, validating the protocol choices above.

Extraction SolventAqueous pHTemp (°C)Salting Out (NaCl)Target Yield (%)Thymine Impurity (%)Hydrolysis Impurity (%)
Dichloromethane2.025No45%12%5%
Ethyl Acetate9.025No30%2%45%
Ethyl Acetate6.060Yes55%28%2%
Ethyl Acetate 6.0 <20 Yes >92% <1% <1%
2-MeTHF6.0<20Yes>94%<1%<1%

Table 1: Impact of extraction conditions on yield and impurity formation. Optimal conditions highlighted in bold.

References

  • Source: PubMed Central (PMC)
  • Title: Process for the separation of pyrimidine derivatives from aqueous solutions (US6001838A)
  • Title: Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics Source: SciSpace URL
  • Source: Journal of the American Chemical Society (ACS Publications)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate: Evaluating Reproducibility and Pathway Efficiency

For Researchers, Scientists, and Drug Development Professionals The synthesis of specifically substituted pyrimidine scaffolds is a cornerstone of medicinal chemistry and drug development. Methyl 5-methyl-2,4-dioxo-1H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specifically substituted pyrimidine scaffolds is a cornerstone of medicinal chemistry and drug development. Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate, also known as 5-methylorotic acid methyl ester, is a vital building block for various therapeutic agents. Its structure, a derivative of uracil, offers multiple points for further functionalization. However, the reproducibility of its synthesis can be a significant hurdle. This guide provides an in-depth comparison of two plausible synthetic pathways, offering insights into their underlying chemistry, practical execution, and potential for reliable, scalable production.

Introduction to the Target Molecule

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate is a heterocyclic compound with a pyrimidine core. The uracil backbone is a key component of nucleic acids, and its derivatives are often investigated for their potential as anticancer, antiviral, and antibacterial agents. The presence of a methyl group at the 5-position and a methyl carboxylate at the 6-position provides a unique substitution pattern that can influence the molecule's biological activity and its utility as a synthetic intermediate.

Pathway 1: The Biginelli-Oxidation Approach

This two-step pathway leverages the well-established Biginelli reaction to construct a dihydropyrimidine ring, followed by an oxidation step to introduce the aromaticity characteristic of the uracil ring.[1][2] The Biginelli reaction is a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea (or thiourea).[3][4][5]

Step 1: Biginelli Condensation

To achieve the desired substitution pattern, a modified Biginelli reaction is proposed. The key starting materials are methyl 2-methyl-3-oxobutanoate, urea, and a formaldehyde equivalent. The methyl 2-methyl-3-oxobutanoate provides the C5-methyl and the C6-methyl carboxylate precursors. Urea forms the N1-C2-N3 backbone of the pyrimidine ring. A formaldehyde equivalent is required to introduce the C4 methylene group.

Step 2: Oxidation to the Uracil Core

The dihydropyrimidine product from the Biginelli reaction is then oxidized to the target uracil derivative. Several reagents have been reported for the oxidation of dihydropyrimidines, including potassium permanganate (KMnO4) and ceric ammonium nitrate (CAN).[3][5] This step is crucial for achieving the final, stable aromatic system.

Visualizing Pathway 1

Pathway 1: Biginelli-Oxidation Approach cluster_0 Step 1: Biginelli Condensation cluster_1 Step 2: Oxidation Methyl 2-methyl-3-oxobutanoate Methyl 2-methyl-3-oxobutanoate Biginelli Reaction Biginelli Reaction Methyl 2-methyl-3-oxobutanoate->Biginelli Reaction Urea Urea Urea->Biginelli Reaction Formaldehyde equivalent Formaldehyde equivalent Formaldehyde equivalent->Biginelli Reaction Dihydropyrimidine Intermediate Dihydropyrimidine Intermediate Biginelli Reaction->Dihydropyrimidine Intermediate Oxidation Oxidation Dihydropyrimidine Intermediate->Oxidation Oxidizing Agent (e.g., KMnO4) Oxidizing Agent (e.g., KMnO4) Oxidizing Agent (e.g., KMnO4)->Oxidation Target Molecule Target Molecule Oxidation->Target Molecule

Caption: Workflow for the Biginelli-Oxidation Approach.

Pathway 2: Direct Cyclocondensation

This pathway aims to construct the aromatic pyrimidine ring in a single, convergent step, bypassing the dihydropyrimidine intermediate. This approach relies on the cyclocondensation of a pre-functionalized three-carbon unit with urea.

The key starting material for the three-carbon unit would be a derivative of methyl 2-methyl-3-oxobutanoate that is more reactive towards cyclization with urea, or the use of a more reactive urea equivalent. For instance, the enol ether of methyl 2-methyl-3-oxobutanoate could be condensed with urea under acidic or basic conditions. This method is analogous to established syntheses of other substituted uracils.[6]

Visualizing Pathway 2

Pathway 2: Direct Cyclocondensation Activated 3-Carbon Unit Activated Methyl 2-methyl-3-oxobutanoate Cyclocondensation Cyclocondensation Activated 3-Carbon Unit->Cyclocondensation Urea Urea Urea->Cyclocondensation Target Molecule Target Molecule Cyclocondensation->Target Molecule

Caption: Workflow for the Direct Cyclocondensation Approach.

Comparative Analysis

ParameterPathway 1: Biginelli-OxidationPathway 2: Direct Cyclocondensation
Number of Steps 21
Starting Materials Commercially available, relatively simpleMay require synthesis of an activated intermediate
Key Challenge Efficiency and selectivity of the oxidation stepAchieving high yields and preventing side reactions
Reproducibility Potentially variable due to the oxidation stepCan be sensitive to reaction conditions
Scalability Biginelli reaction is generally scalable; oxidation may pose challengesPotentially more straightforward to scale if optimized
Overall Yield Dependent on the yield of both stepsPotentially higher if the one-pot reaction is efficient

Experimental Protocols

Pathway 1: Biginelli-Oxidation

Step 1: Synthesis of Methyl 5,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-6-carboxylate (Dihydropyrimidine Intermediate)

  • To a stirred solution of methyl 2-methyl-3-oxobutanoate (1.0 eq) and urea (1.5 eq) in ethanol, add a catalytic amount of a Lewis acid (e.g., InCl3, 0.1 eq).

  • Add paraformaldehyde (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the dihydropyrimidine intermediate.

Step 2: Oxidation to Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate

  • Dissolve the dihydropyrimidine intermediate (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetone and water.

  • Slowly add a solution of potassium permanganate (KMnO4, 2.0-3.0 eq) in water to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Pathway 2: Direct Cyclocondensation
  • Prepare the sodium salt of methyl 2-formyl-2-methyl-3-oxobutanoate by reacting methyl 2-methyl-3-oxobutanoate with a suitable formylating agent (e.g., ethyl formate) in the presence of a strong base like sodium methoxide.

  • In a separate flask, dissolve urea (1.2 eq) in a suitable solvent like ethanol.

  • Add the freshly prepared sodium salt of methyl 2-formyl-2-methyl-3-oxobutanoate (1.0 eq) to the urea solution.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Concentrate the mixture under reduced pressure and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Trustworthiness and Reproducibility Insights

Pathway 1: The Biginelli reaction is a robust and well-documented transformation, making the first step generally reproducible. However, the success of this pathway hinges on the oxidation step. Oxidations with strong agents like KMnO4 can sometimes be difficult to control on a larger scale and may lead to over-oxidation or side products, impacting the final yield and purity. The reproducibility of this step is highly dependent on precise control of stoichiometry, temperature, and reaction time.

Pathway 2: The direct cyclocondensation approach is theoretically more elegant due to its single-step nature. However, its reproducibility can be sensitive to the quality of the activated 3-carbon unit and the specific reaction conditions (catalyst, temperature, and solvent). The formation of side products from self-condensation of the starting materials or incomplete cyclization can be a concern. Careful optimization of the reaction parameters is critical for achieving consistent results.

Conclusion

Both presented pathways offer viable routes to Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate. The Biginelli-Oxidation Approach (Pathway 1) relies on a more established initial reaction but introduces potential variability in the subsequent oxidation step. It may be the preferred route for initial small-scale synthesis due to the ready availability of starting materials. The Direct Cyclocondensation Approach (Pathway 2) is more atom-economical and potentially more efficient if optimized. This pathway may be more suitable for larger-scale production once the reaction conditions are rigorously established to ensure high yield and purity.

Researchers should carefully consider the scale of their synthesis, available resources, and tolerance for process optimization when selecting a synthetic route. For both pathways, thorough characterization of the final product using techniques such as NMR, mass spectrometry, and melting point analysis is essential to confirm its identity and purity.

References

  • Cho, S. Y., et al. (2009). Oxidation of Biginelli Reaction Products: Synthesis of 2-Unsubstituted 1,4-Dihydropyrimidines, Pyrimidines, and 2. SYNLETT, 2009(2), 27-30.
  • Dandia, A., et al. (2008). An Efficacious Protocol for the Oxidation of 3,4-Dihydropyrimidin-2(1H)
  • Huseynzada, A. E., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11(10), 5675-5686.
  • Ioniță, G., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022.
  • Dihydropyrimidinones and Dihydropyrimidines. (2005). Organic Letters, 7(20), 4479-4481.
  • Synthesis of novel deriv
  • Stereoselective Synthesis, Interaction with Uridine Phosphorylase, and in Vitro Antitumor Activity. (1996). Journal of Medicinal Chemistry, 39(15), 2898-2907.
  • Design and synthesis of novel 5,6-disubstituted uracil derivatives as potent inhibitors of thymidine phosphorylase. (2006). Bioorganic & Medicinal Chemistry Letters, 16(5), 1329-1332.
  • Mohri, K., et al. (n.d.). MELDRUM'S ACID IN ORGANIC SYNTHESIS 4. SYNTHESIS OF 5-SUBSTITUTED.
  • Synthesis and Antitumor Evaluation of 6-Thioxo-, 6-Oxo- and 2,4-Dioxopyrimidine Deriv
  • Suwito, H., et al. (2018). Ethyl 5-methyl-7-(4-morpholinophenyl)
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances, 15(1), 1-20.
  • Methyl Esters. (n.d.). Organic Chemistry Portal.
  • Saito, I., et al. (n.d.). AND 6-SUBSTITUTED URACILS.
  • 6-methyluracil. (n.d.). Organic Syntheses Procedure.
  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Molecules, 27(9), 2866.
  • 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxyl
  • Atwal, K. S., et al. (1987). Synthesis of substituted 1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxylic acid esters. Heterocycles, 26(5), 1189-1192.
  • Allen, C. F. H., & Wilson, C. V. (1946).
  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). Frontiers in Chemistry, 7, 95.
  • Ultrasonic assisted Synthesis of methyl esters of carboxylic acids by using most convenient. (n.d.). Der Pharma Chemica.
  • Synthesis of L-glutamic acid-5-methyl ester. (n.d.).
  • Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (n.d.).
  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). Molecules, 13(4), 825-830.
  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. (n.d.). University of Johannesburg.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate

Operational Safety & Handling Guide: Methyl 5-Methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate (CAS: 78202-43-4) is a highly specialized pyrimidine derivative utilized ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Guide: Methyl 5-Methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate (CAS: 78202-43-4) is a highly specialized pyrimidine derivative utilized extensively in the synthesis of nucleoside analogs and targeted drug development. As an esterified analog of 5-methylorotic acid, its structural homology to endogenous pyrimidines demands rigorous handling protocols. This guide provides laboratory scientists and drug development professionals with field-proven, self-validating methodologies for the safe handling, operational logistics, and disposal of this compound.

Hazard Profile and Mechanistic Causality

While not highly volatile, this compound is a fine solid powder that presents a primary ingestion and inhalation hazard (GHS Classification: H302 - Harmful if swallowed) [1].

Causality of Toxicity: The hazard stems from its potential to act as a false substrate or competitive inhibitor in pyrimidine biosynthesis pathways. Inadvertent systemic exposure via inhalation of aerosolized dust or mucosal absorption can interfere with enzymes such as orotate phosphoribosyltransferase (OPRT), potentially disrupting cellular pyrimidine pools. Therefore, mitigating airborne particulate generation is the absolute cornerstone of safe handling [2].

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires understanding both the chemical's physical state and the solvents used during its manipulation (commonly DMSO or DMF for biological assays). The following matrix outlines the required PPE and the scientific rationale for each selection [3].

PPE CategorySpecificationMechanistic Causality & Rationale
Hand Protection Nitrile gloves (Min. 0.11 mm thickness for incidental contact; 0.3 mm for extended handling).Nitrile provides superior chemical resistance to polar organic powders compared to latex. Critically, if the compound is dissolved in DMSO, latex degrades rapidly, facilitating transdermal delivery of the pyrimidine analog.
Eye Protection ANSI Z87.1 compliant safety goggles (indirect venting).Prevents ocular exposure to fine particulates. The pyrimidine ring structure can cause mechanical irritation and localized absorption across the conjunctiva if aerosolized.
Respiratory N95 or P100 particulate respirator (Only required if handled outside primary engineering controls).The aerodynamic diameter of milled organic powders is typically <10 µm, allowing for deep alveolar deposition. Proper use of fume hoods negates this requirement.
Body Protection Flame-retardant, fluid-resistant lab coat; closed-toe non-porous shoes.Prevents the accumulation of static-charged powder on personal clothing, eliminating secondary exposure routes outside the laboratory environment.

Experimental Protocol: Safe Handling & Weighing Methodology

To ensure a self-validating safety system, every step of the weighing and transfer process must incorporate immediate feedback mechanisms to confirm containment.

Step-by-Step Methodology:

  • Pre-Operation Verification : Before opening the chemical container, verify that the fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Line the working surface with a disposable, plastic-backed absorbent pad to instantly contain micro-spills [2].

  • Static Mitigation (Critical Step) : Pyrimidine powders readily accumulate static charge, leading to spontaneous aerosolization when a spatula is introduced. Use an anti-static zero-stat gun or place an ionizing blower adjacent to the analytical balance. Validation: Observe the powder; if it "jumps" to the spatula, static mitigation is insufficient and must be repeated.

  • Weighing & Transfer : Tare a static-free, conductive weighing boat. Use a PTFE-coated micro-spatula to transfer the solid. Never pour the chemical directly from the reagent bottle, as this generates a dust plume.

  • Solubilization : If preparing a stock solution, do not transport the dry powder across the lab. Add the solvent (e.g., DMSO) directly to the pre-weighed vial within the fume hood.

  • Sealing : Cap the vial tightly with a PTFE-lined septum cap before removing it from the hood for sonication or vortexing. This ensures that any pressure generated during dissolution is fully contained.

Spill Management & Disposal Plan

In the event of a localized spill, rapid containment prevents laboratory-wide contamination.

Step-by-Step Spill Response:

  • Containment : Immediately isolate the area. Do not dry sweep , as mechanical agitation will aerosolize the pyrimidine powder.

  • Suppression : Lightly mist the spilled powder with a 10% ethanol/water solution to collapse the dust plume and aggregate the particles.

  • Collection : Wipe up the aggregated material using damp, absorbent pads.

  • Chemical Decontamination : Wash the affected surface with a mild alkaline detergent solution (e.g., 1% sodium carbonate). Causality: Mild alkalinity facilitates the hydrolysis of the ester group and enhances the aqueous solubility of the pyrimidine ring, ensuring complete removal from the benchtop. Follow with a distilled water rinse.

  • Waste Segregation : Place all contaminated pads and PPE into a designated, clearly labeled "Halogen-Free Solid Organic Waste" container. Do not mix with strong oxidizers to prevent exothermic reactions [2].

Operational Safety Workflow Visualization

The following diagram illustrates the critical pathways for exposure mitigation when handling this pyrimidine derivative.

ExposureMitigation cluster_0 Hazard Source cluster_1 Exposure Routes & Mitigation Controls cluster_2 Operational Endpoints A Methyl 5-methyl-2,4-dioxo- 1H-pyrimidine-6-carboxylate (Dry Powder) B Inhalation Risk (Aerosolized Dust) A->B Static / Drafts C Dermal/Ocular Contact (Accidental Transfer) A->C Direct Handling D Engineering Controls: Fume Hood & Anti-static Tools B->D Mitigated by E PPE Protocol: Nitrile Gloves & Z87.1 Goggles C->E Mitigated by F Safe Solubilization (Closed System) D->F E->F G Waste Segregation (Solid Hazardous Waste) F->G Final Disposal

Exposure mitigation workflow for pyrimidine derivatives, mapping hazards to operational controls.

References

  • PubChem. "Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate". National Center for Biotechnology Information. CID 10797558. [Link]

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment". United States Department of Labor. [Link]

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